2-(2-Bromophenyl)furan
Overview
Description
2-(2-Bromophenyl)furan is an organic compound with the molecular formula C10H7BrO It consists of a furan ring substituted with a 2-bromophenyl group
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: One common method for synthesizing this compound involves the Suzuki-Miyaura cross-coupling reaction.
Direct Bromination: Another method involves the direct bromination of phenylfuran using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form 2-(2-phenyl)furan.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: m-CPBA in dichloromethane (DCM).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 2-(2-Aminophenyl)furan, 2-(2-Thiophenyl)furan.
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(2-Phenyl)furan.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Furan derivatives have been known to affect a variety of pathways due to their diverse biological activities . For instance, they have been used in Suzuki–Miyaura cross-coupling reactions .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Scientific Research Applications
2-(2-Bromophenyl)furan has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules with potential therapeutic properties.
Materials Science: The compound is studied for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form covalent bonds with biological targets.
Comparison with Similar Compounds
2-(2-Chlorophenyl)furan: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and electronic properties.
2-(2-Iodophenyl)furan: Contains an iodine atom, which can undergo different types of substitution reactions compared to bromine.
2-Phenylfuran: Lacks the halogen substituent, resulting in different chemical reactivity and applications.
Uniqueness: 2-(2-Bromophenyl)furan is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-bromophenyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWTWWDBLGSPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469493 | |
Record name | 2-(2-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38527-58-1 | |
Record name | 2-(2-bromophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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